molecular formula C12H11N3O3S B2665329 N-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1286709-90-7

N-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No. B2665329
CAS RN: 1286709-90-7
M. Wt: 277.3
InChI Key: YNCWYFDXRTZSOT-UHFFFAOYSA-N
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Description

N-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the azetidine family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Novel Tandem Transformations in Thiophene Synthesis

Pokhodylo, Shyyka, Savka, and Obushak (2010) discussed novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. This study contributes to the field by exploring the synthetic versatility of thiophene derivatives, potentially leading to new chemical entities with varied applications (Pokhodylo et al., 2010).

Chemoselective Nucleophilic Chemistry

Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, and Kurth (2009) prepared a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, showing the chemoselective nucleophilic chemistry of these compounds. Their work laid the groundwork for further exploration of isoxazole derivatives in scientific research (Yu et al., 2009).

Heterocyclic Synthesis with Thiophene-2-Carboxamide

Ahmed (2007) focused on the synthesis of new antibiotic and antibacterial drugs using 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide. This study underscores the potential of thiophene derivatives in the development of new pharmacologically active compounds (Ahmed, 2007).

Synthesis of Pyrazole and Isoxazole Derivatives

Sowmya, Teja, Padmaja, Prasad, and Padmavathi (2018) explored the synthesis of thiophenyl pyrazoles and isoxazoles, adopting 1,3-dipolar cycloaddition methodology. They evaluated the antimicrobial activity of these compounds, indicating the potential of these derivatives in developing new antimicrobial agents (Sowmya et al., 2018).

Scale-Up Synthesis of Selective Receptor Agonist

Hou, Zhu, Chen, Watterson, Pitts, Dyckman, Carter, Mathur, and Zhang (2016) reported an efficient scale-up synthesis of BMS-520, an isoxazole-containing S1P1 receptor agonist. This process highlights the application of isoxazole derivatives in the development of selective receptor agonists for potential therapeutic use (Hou et al., 2016).

properties

IUPAC Name

N-(1,2-oxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c16-11(13-10-3-4-18-14-10)8-6-15(7-8)12(17)9-2-1-5-19-9/h1-5,8H,6-7H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCWYFDXRTZSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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